

Application Notes and Protocols for Reactions Involving Glycine Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Glycine chloride

Cat. No.: B13766176

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental setups, protocols, and safety information for chemical reactions involving two interpretations of "**glycine chloride**": Glycine Hydrochloride, the salt form of glycine, and Glycyl Chloride, the more reactive acyl chloride derivative.

Part 1: Glycine Hydrochloride

Glycine hydrochloride is a common and stable salt of the amino acid glycine. It is often used as a starting material for the synthesis of other glycine derivatives and in various biochemical applications.

Safety & Handling

Glycine hydrochloride is a crystalline powder that is soluble in water.^[1] It is considered stable under normal conditions but should be stored in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.^{[1][2]} When handling, it is important to avoid creating dust, and personal protective equipment, including gloves and safety goggles, should be worn.^[2] In case of fire, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide can be used as extinguishing media.^[2]

Experimental Protocols

This protocol describes the preparation of glycine hydrochloride by reacting glycine with concentrated hydrochloric acid.^[3]

Materials:

- Glycine
- Concentrated Hydrochloric Acid
- Ice bath
- Vacuum filtration apparatus
- Vacuum oven

Procedure:

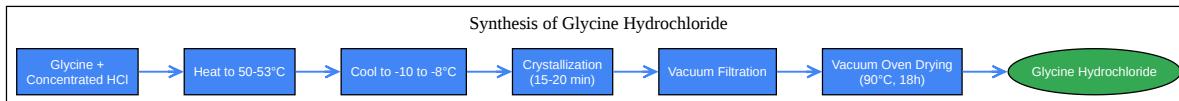
- To 150 ml of concentrated hydrochloric acid, add 100g of glycine.
- Heat the reaction mixture to a temperature between 50°C and 53°C until the glycine is completely dissolved.
- Cool the resulting solution to a temperature between -10°C and -8°C in an ice-salt bath and maintain this temperature for 15-20 minutes to allow for crystallization.
- Filter the resulting solid using a vacuum filtration apparatus.
- Cool the filtrate to -15°C and maintain for about 10 minutes, then filter any additional precipitate through the same filter.
- Dry the collected solid in a vacuum oven at 90°C for 18 hours to yield glycine hydrochloride.

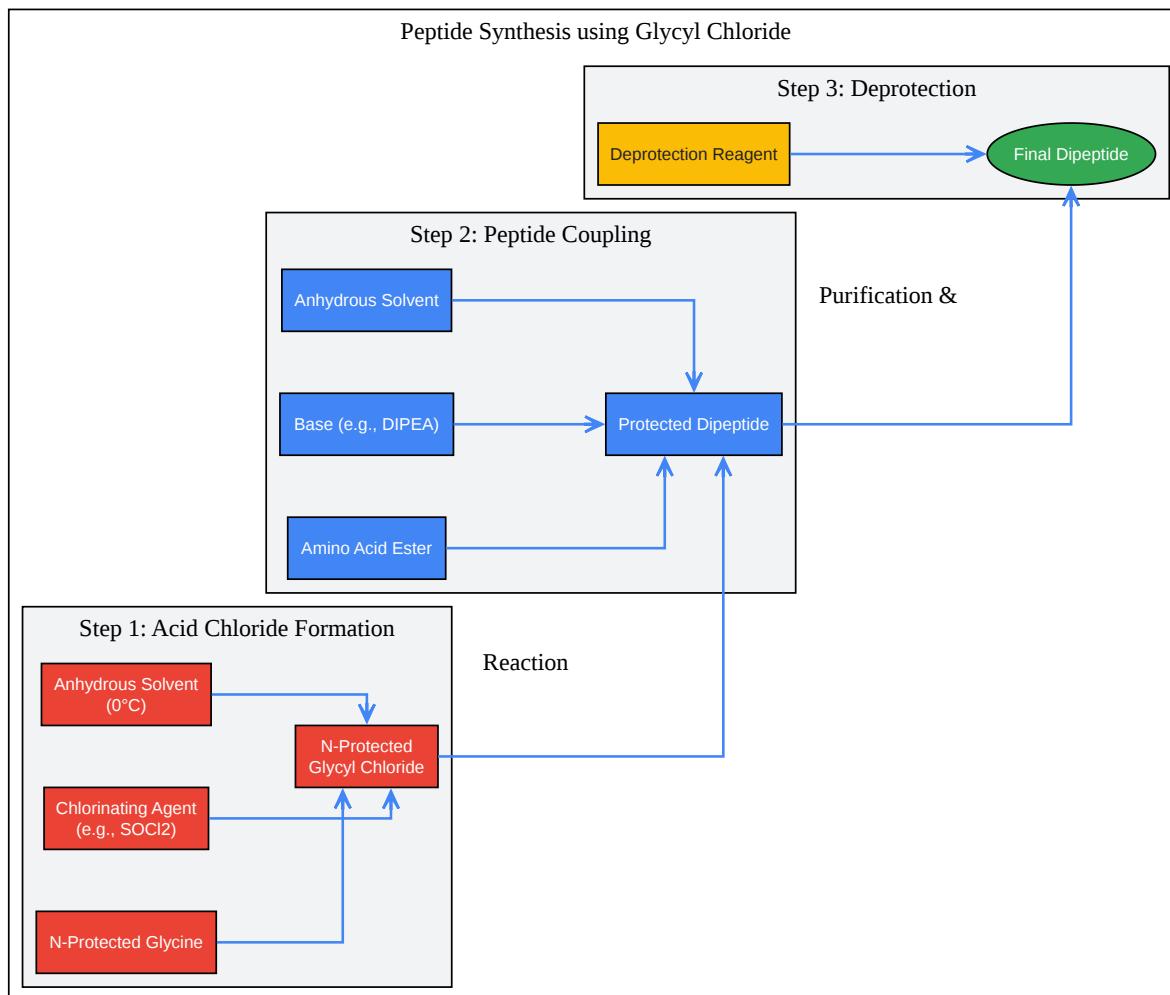
This protocol details the synthesis of glycine, which can then be converted to glycine hydrochloride if desired.[\[4\]](#)

Materials:

- Monochloroacetic acid
- Aqueous ammonia (sp. gr. 0.90)
- Methanol

- Apparatus for concentration under reduced pressure (e.g., rotary evaporator)
- Büchner funnel


Procedure:


- In a large round-bottomed flask, place 8 liters of aqueous ammonia.
- Gradually add 189 g of monochloroacetic acid to the ammonia solution with stirring.
- Continue stirring until the chloroacetic acid is dissolved and then let the solution stand for approximately 48 hours at room temperature.
- Concentrate the solution under reduced pressure to a volume of about 200 cc.
- Transfer the concentrated solution to a beaker and rinse the flask with a small amount of water, adding the rinse to the beaker.
- To precipitate the glycine, add approximately five volumes (about 1250 cc) of methanol.
- Collect the precipitated glycine on a Büchner funnel, wash with methanol and then ether, and air dry.

Quantitative Data

Parameter	Synthesis of Glycine Hydrochloride[3]	Synthesis of Glycine[4]
Starting Materials	Glycine (100g), Conc. HCl (150ml)	Monochloroacetic acid (189g), Aq. Ammonia (8L)
Reaction Temperature	50-53°C, then -10 to -8°C	Room temperature
Reaction Time	Not specified, cooling for 15-20 min	48 hours
Product	Glycine Hydrochloride	Glycine
Yield	94g (First Crop)	96-98g (after purification)
Purity	Not specified	Described as containing small amounts of chloride and ammonia before purification

Experimental Workflow: Synthesis of Glycine Hydrochloride

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. US4988789A - Process for preparing glycine hydrochloride - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Reactions Involving Glycine Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13766176#experimental-setup-for-reactions-involving-glycine-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com